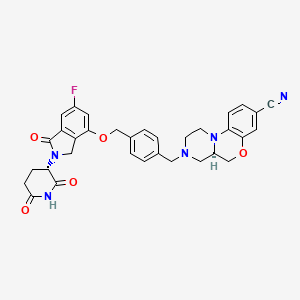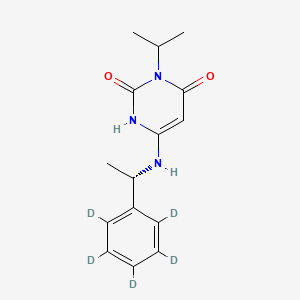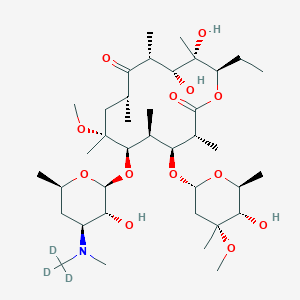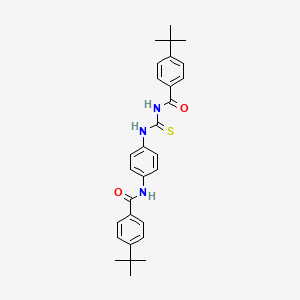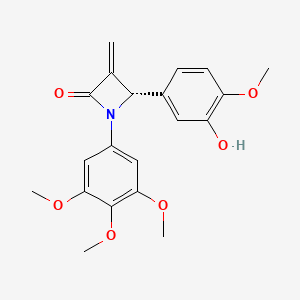
Tubulin inhibitor 43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin inhibitor 43 is a compound that targets tubulin, a protein that plays a crucial role in cell division and intracellular transport. By inhibiting tubulin, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Tubulin inhibitors are widely used in cancer therapy due to their ability to prevent the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 43 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 43 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tubulin inhibitor 43 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and tubulin polymerization.
Biology: Employed in cell biology research to investigate cell division and intracellular transport mechanisms.
Industry: Applied in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Tubulin inhibitor 43 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tubulin inhibitor 43 include:
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Vinblastine: Promotes microtubule depolymerization by binding to a different site on tubulin.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization.
Uniqueness
This compound is unique due to its specific binding affinity and mechanism of action. Unlike other tubulin inhibitors, it may exhibit a different binding mode or interaction with tubulin, leading to distinct biological effects and therapeutic potential .
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4S)-4-(3-hydroxy-4-methoxyphenyl)-3-methylidene-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C20H21NO6/c1-11-18(12-6-7-15(24-2)14(22)8-12)21(20(11)23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10,18,22H,1H2,2-5H3/t18-/m1/s1 |
InChI Key |
VQAFFPQTZLYJDR-GOSISDBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C(=C)C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C)C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


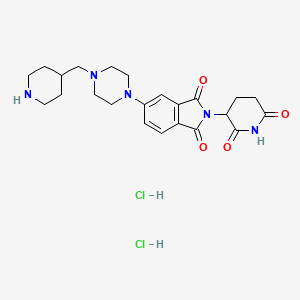
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)


![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
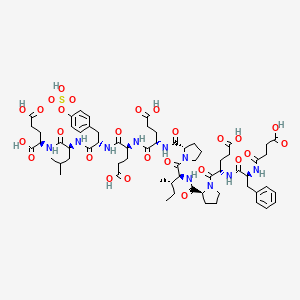

![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
